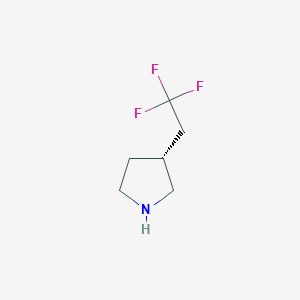
4-Ethynylazepan-4-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Ethynylazepan-4-ol is an organic compound characterized by the presence of an ethynyl group attached to an azepane ring with a hydroxyl group. This compound is a white to pale yellow solid and is soluble in various organic solvents such as chloroform, dimethyl sulfoxide, and dichloromethane .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethynylazepan-4-ol typically involves the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Ethynyl Group: The ethynyl group is introduced via a Sonogashira coupling reaction, which involves the reaction of an alkyne with a halide in the presence of a palladium catalyst and a copper co-catalyst.
Hydroxylation: The hydroxyl group is introduced through a hydroxylation reaction, which can be achieved using various oxidizing agents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reagent concentration is crucial for efficient production.
化学反应分析
Types of Reactions
4-Ethynylazepan-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ethynyl group can be reduced to form an alkene or alkane.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents for substitution reactions include alkyl halides and acid chlorides.
Major Products
Oxidation: Formation of azepan-4-one.
Reduction: Formation of 4-ethenylazepan-4-ol or 4-ethylazepan-4-ol.
Substitution: Formation of 4-alkoxyazepan-4-ol or 4-acyloxyazepan-4-ol.
科学研究应用
4-Ethynylazepan-4-ol has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.
作用机制
The mechanism of action of 4-Ethynylazepan-4-ol involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or disrupt cellular processes by binding to specific receptors. The exact mechanism can vary depending on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
Azepan-4-ol: Lacks the ethynyl group, making it less reactive in certain chemical reactions.
4-Ethynylpiperidin-4-ol: Similar structure but with a piperidine ring instead of an azepane ring.
Uniqueness
4-Ethynylazepan-4-ol is unique due to the presence of both an ethynyl group and a hydroxyl group on the azepane ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in various fields of research and industry .
属性
分子式 |
C8H13NO |
|---|---|
分子量 |
139.19 g/mol |
IUPAC 名称 |
4-ethynylazepan-4-ol |
InChI |
InChI=1S/C8H13NO/c1-2-8(10)4-3-6-9-7-5-8/h1,9-10H,3-7H2 |
InChI 键 |
MEYWBVBCHUKGCY-UHFFFAOYSA-N |
规范 SMILES |
C#CC1(CCCNCC1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


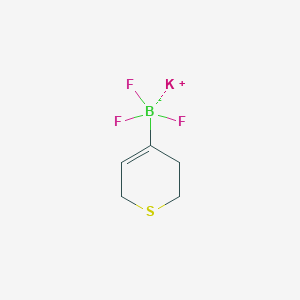

![(1R,4S,6S)-2-Azabicyclo[2.2.1]heptan-6-ol](/img/structure/B12843979.png)
![10-(Hydroxymethyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11-one](/img/structure/B12843984.png)
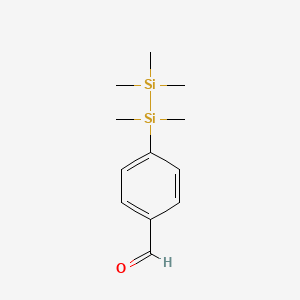
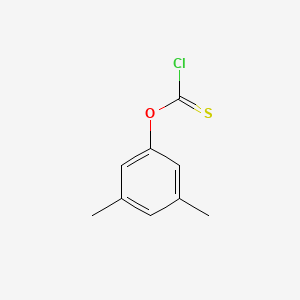


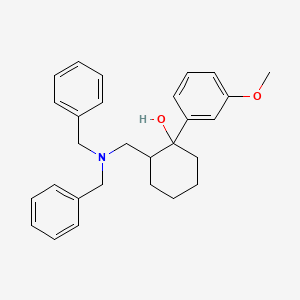
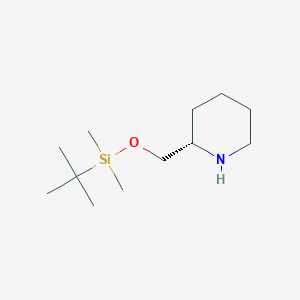

![Ethyl 5-chloro-2,4-dioxo-1,2,3,4-tetrahydropyrrolo[1,2-b]pyridazine-3-carboxylate](/img/structure/B12844037.png)
![4-Amino-4'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12844040.png)
